![molecular formula C15H17NO B1386130 N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine CAS No. 1095179-72-8](/img/structure/B1386130.png)

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

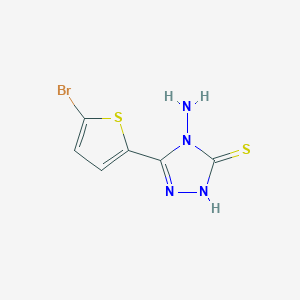

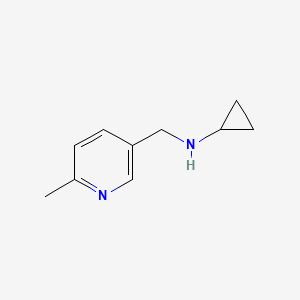

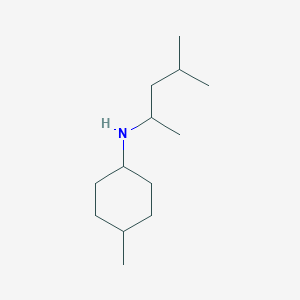

“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 . It is used in the synthetic preparation of many types of compounds .

Synthesis Analysis

The synthesis of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” involves several steps. One method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate.Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can undergo various chemical reactions. For instance, it can participate in the synthesis of trifluoromethyl-sulfonimidamides from sulfinamides . It can also be used in the preparation of piperazinylquinazoline amine compounds as toll-like receptor 9 signaling antagonists for the treatment of immune disorders .Wissenschaftliche Forschungsanwendungen

Formation of Tridentate Phosphorylated Acetamides

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine could potentially be used in the formation of tridentate phosphorylated acetamides . These compounds are promising extractants for various metal ions and ligands for metal complexes that exhibit catalytic and biological activity .

Synthesis of Heterocycles and Acyclic Systems

N,N-Dialkyl amides, a group to which N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine belongs, have been used as versatile synthons for the synthesis of heterocycles and acyclic systems . They can be used in a variety of ways to generate different functional groups .

Amination

N,N-Dialkyl amides can be used in amination, a process that introduces an amino group into a molecule .

Formylation

These compounds can also be used in formylation, a chemical process that introduces a formyl group into a molecule .

Cyanation

N,N-Dialkyl amides can be used in cyanation, a process that introduces a cyano group into a molecule .

Amidoalkylation

Amidoalkylation is another process where N,N-Dialkyl amides can be used. This process introduces an amidoalkyl group into a molecule .

Eigenschaften

IUPAC Name |

N-methyl-1-[2-(4-methylphenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)17-15-6-4-3-5-13(15)11-16-2/h3-10,16H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIQFXZFFUGBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)

amine](/img/structure/B1386053.png)

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)

![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)